N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Overview
Description
The compound “N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such compounds often involves multistep reactions. For instance, various functionalised 4-amino-2-(methylthio)quinolines are synthesised through triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, X-ray diffraction (XRD) study was used to determine the structure of 2-amino-4-methylpyridinium-4-hydroxybenzolate .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, the reaction of N-Methyl-1-(methylthio)-2-nitroethenamine with an intermediate carried out through an aza-ene addition continues by imine–enamine tautomerism to produce an open-chain intermediate .Scientific Research Applications
Anticancer Activity
Research on compounds structurally related to "N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide" has shown promising anticancer activity. A study detailed the synthesis of a compound which demonstrated marked inhibition against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer, showcasing its potential as an anticancer agent (Huang et al., 2020).
Antimicrobial Screening
Compounds incorporating similar structural motifs have been synthesized and evaluated for their antimicrobial properties. The research found that certain derivatives exhibited significant antibacterial and antifungal activities, highlighting their potential in treating microbial diseases, particularly against bacterial and fungal infections (Desai et al., 2013).
Molecular Docking Studies
The application of molecular docking studies has been utilized to predict the interaction of such compounds with biological targets. One study revealed that a compound could exhibit activity inhibiting a specific protein, suggesting a method to explore and understand the potential biological mechanisms of action of these compounds (Huang et al., 2020).
Advanced Material Development
While direct research on "this compound" in the context of materials science was not found, related compounds have been investigated for their potential in developing novel materials. For example, aromatic polyimides synthesized from similar chemical structures have shown unique properties suitable for advanced materials, indicating a potential area of application for such compounds (Butt et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O2S/c1-21-12-17-9(15)8(11(20)18-12)16-10(19)5-2-3-6(13)7(14)4-5/h2-4H,1H3,(H,16,19)(H3,15,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRRHQGBTLDAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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